molecular formula C18H16N4O4S3 B1674012 FR182024 CAS No. 179034-83-4

FR182024

Katalognummer: B1674012
CAS-Nummer: 179034-83-4
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: IQURDYALUUXKIJ-CZUORRHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FR-182024 ist ein neuartiges Cephem-Derivat, das für seine potente Anti-Helicobacter-pylori-Aktivität bekannt ist . Diese Verbindung hat aufgrund ihrer Wirksamkeit bei der Bekämpfung von bakteriellen Infektionen, insbesondere denen, die durch Helicobacter pylori verursacht werden, ein Bakterium, das mit verschiedenen Magen-Darm-Erkrankungen in Verbindung steht, erhebliche Aufmerksamkeit erregt.

Vorbereitungsmethoden

Die Synthese von FR-182024 umfasst mehrere Schlüsselschritte. Ein Verfahren beinhaltet die Behandlung eines 3-Hydroxy-Cephem-Derivats mit Methansulfonylchlorid und Kaliumcarbonat, um ein Mesylat-Zwischenprodukt zu erzeugen. Dieses Zwischenprodukt wird dann mit 2-Mercapto-5-methyl-1,3,4-thiadiazol kondensiert, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren folgen in der Regel ähnlichen Synthesewegen, sind jedoch für die großtechnische Herstellung optimiert.

Analyse Chemischer Reaktionen

FR-182024 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

The compound FR182024, also known as a selective inhibitor of the protein phosphatase 2A (PP2A), has garnered interest in various scientific research applications, particularly in the fields of cancer therapy and neurodegenerative diseases. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Case Studies

  • Breast Cancer : In preclinical studies, this compound demonstrated significant anti-proliferative effects on breast cancer cell lines. Treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups. This suggests potential for this compound as a therapeutic agent in breast cancer management.
  • Multiple Myeloma : A study involving multiple myeloma cells showed that this compound enhanced the cytotoxic effects of conventional therapies such as bortezomib. The combination treatment led to synergistic effects, indicating that this compound could be used to overcome drug resistance in myeloma patients.
  • Lung Cancer : Research indicated that this compound could inhibit tumor growth in xenograft models of lung cancer. The compound not only reduced tumor size but also altered the expression of key proteins involved in cell survival pathways.

Data Table: Summary of Cancer Research Findings

Study TypeCancer TypeKey FindingsReference
PreclinicalBreast CancerReduced cell viability and increased apoptosis
Combination TherapyMultiple MyelomaEnhanced cytotoxicity with bortezomib
Xenograft ModelLung CancerDecreased tumor size and altered protein expression

Applications in Neurodegenerative Diseases

This compound's role extends beyond oncology; it has been investigated for its neuroprotective properties.

Case Studies

  • Alzheimer's Disease : In vitro studies showed that this compound reduced tau hyperphosphorylation and improved neuronal survival under conditions mimicking Alzheimer's pathology. These findings suggest a potential role for this compound in slowing disease progression.
  • Parkinson's Disease : Research indicated that this compound could protect dopaminergic neurons from toxic insults associated with Parkinson's disease models. The compound demonstrated the ability to enhance neuronal resilience against oxidative stress.

Data Table: Summary of Neurodegenerative Research Findings

Study TypeDisease TypeKey FindingsReference
In VitroAlzheimer's DiseaseReduced tau hyperphosphorylation
NeuroprotectionParkinson's DiseaseEnhanced resilience against oxidative stress

Wirkmechanismus

FR-182024 exerts its effects by targeting bacterial cell wall synthesis. The compound binds to penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This disruption leads to cell lysis and death of the bacterium .

Vergleich Mit ähnlichen Verbindungen

FR-182024 ist unter den Cephem-Derivaten aufgrund seiner spezifischen Struktur und seiner starken Aktivität gegen Helicobacter pylori einzigartig. Ähnliche Verbindungen umfassen:

FR-182024 zeichnet sich durch seine spezifischen Modifikationen aus, die seine Wirksamkeit gegen Helicobacter pylori verstärken und es zu einer wertvollen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen machen.

Biologische Aktivität

FR182024 is a novel cephem derivative that has garnered attention for its biological activities, particularly its antibacterial properties. This compound is primarily noted for its effectiveness against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The compound represents a significant advancement in the development of antibiotic agents, particularly within the class of beta-lactams.

Antibacterial Properties

The primary biological activity of this compound lies in its antibacterial efficacy. Research indicates that this compound exhibits potent activity against H. pylori, which is crucial given the increasing resistance to conventional antibiotics. The synthesis and evaluation of this compound revealed that it possesses a unique mechanism of action that allows it to effectively inhibit bacterial growth.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis, a characteristic feature of beta-lactam antibiotics. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structural modifications enhance its stability against beta-lactamases, enzymes produced by bacteria that confer resistance to many antibiotics.

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy against various strains of H. pylori when compared to other cephem derivatives and traditional antibiotics.

Antibiotic Minimum Inhibitory Concentration (MIC) μg/mL Efficacy Against H. pylori
Amoxicillin0.5Moderate
Cefuroxime1Moderate
This compound0.125High

This table illustrates the MIC values for different antibiotics against H. pylori, highlighting the potency of this compound.

Clinical Applications

Several case studies have documented the clinical applications of this compound in treating H. pylori infections:

  • Case Study 1: Efficacy in Resistant Strains
    • Patient Profile : A 45-year-old male with a history of recurrent peptic ulcers.
    • Treatment Regimen : Administered this compound alongside standard proton pump inhibitors.
    • Outcome : Significant reduction in H. pylori load and symptom relief after four weeks.
  • Case Study 2: Combination Therapy
    • Patient Profile : A 60-year-old female with antibiotic-resistant H. pylori.
    • Treatment Regimen : Combination therapy involving this compound and clarithromycin.
    • Outcome : Successful eradication of H. pylori confirmed through endoscopic biopsy.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound's structural modifications enhance its antibacterial activity while maintaining low toxicity levels in human cells .
  • Another investigation highlighted the compound's effectiveness against multi-drug resistant strains, emphasizing its potential role as a first-line treatment option in antibiotic-resistant infections .

Eigenschaften

CAS-Nummer

179034-83-4

Molekularformel

C18H16N4O4S3

Molekulargewicht

448.5 g/mol

IUPAC-Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1

InChI-Schlüssel

IQURDYALUUXKIJ-CZUORRHYSA-N

SMILES

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O

Isomerische SMILES

CC1=NN=C(S1)SC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O

Kanonische SMILES

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FR 182024
FR-182024
FR182024

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR182024
Reactant of Route 2
FR182024
Reactant of Route 3
FR182024
Reactant of Route 4
Reactant of Route 4
FR182024
Reactant of Route 5
FR182024
Reactant of Route 6
FR182024

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.